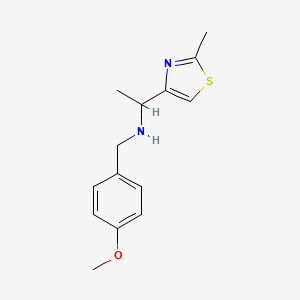
N-(4-methoxybenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine
Vue d'ensemble
Description
N-(4-Methoxybenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine, also known as MMT, is a synthetic organic compound that is used in a variety of scientific research applications. MMT is a member of the thiazol family and has a unique structure that can be used to investigate a variety of biochemical and physiological processes.
Applications De Recherche Scientifique
Cardiotoxicity Evaluation
In a study on the cardiotoxic effects of related compounds, 25D-NBOMe and 25C-NBOMe were shown to have potential cardiotoxicity, particularly concerning cardiac rhythm. This research involved the MTT assay, rat electrocardiography, and human ether-a-go-go-related gene assay, highlighting the importance of these compounds in evaluating cardiac health risks (Yoon et al., 2019).
Toxicokinetic Data for Forensic and Clinical Toxicology
A study on the toxicokinetics of NBOMe derivatives, including metabolite identification through exposure to HepaRG cells and determination of plasma protein binding, provides valuable data for forensic and clinical toxicologists. This research aids in identifying these substances in abuse or intoxication cases and assists in risk assessment (Richter et al., 2019).
Pharmacology of Psychoactive Substances
Research on the neurochemical pharmacology of psychoactive N-benzylphenethylamines, including NBOMe derivatives, reveals their high potency agonist properties at 5-HT2A receptors. This study is significant in understanding the biochemical pharmacology consistent with hallucinogenic activity, providing insights into their effects and potential therapeutic applications (Eshleman et al., 2018).
Analytical Characterization for Drug Detection
The analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, including 25D-NBOMe and others, offers significant insights for drug detection and forensic analysis. This research contributes to the identification of these compounds in drug seizures and assists in law enforcement and regulatory efforts (Zuba & Sekuła, 2013).
Control and Regulation
The placement of synthetic phenethylamines, including NBOMe compounds, into Schedule I of the Controlled Substances Act emphasizes the regulatory aspect of these substances. This action is critical for understanding the legal status and the necessary controls on the handling of these compounds (Federal Register, 2016).
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(2-methyl-1,3-thiazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-10(14-9-18-11(2)16-14)15-8-12-4-6-13(17-3)7-5-12/h4-7,9-10,15H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYGNKWYXJKAIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(C)NCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1419111.png)
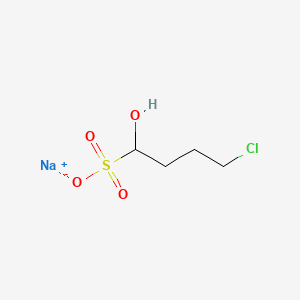
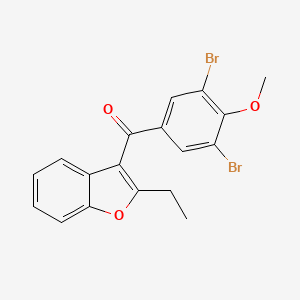


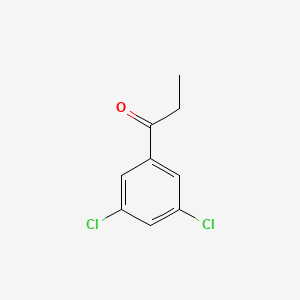
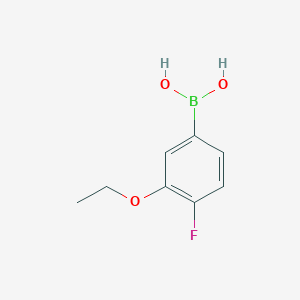
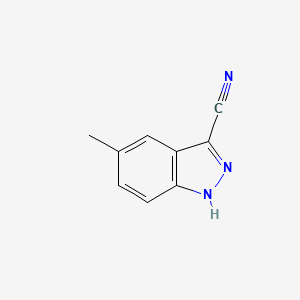
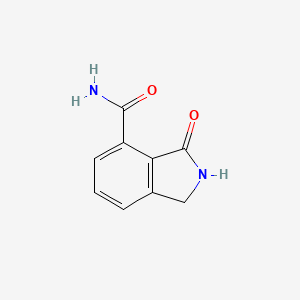
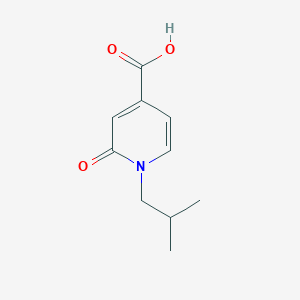

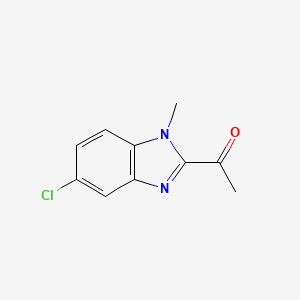
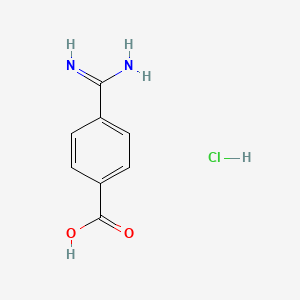
![Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine](/img/structure/B1419132.png)